Zoligratinib

Description

Zoligratinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor subtypes 1 (FGFR-1), 2 (FGFR-2) and 3 (FGFR-3), with potential antineoplastic activity. This compound binds to and inhibits FGFR-1, -2, and -3, which result in the inhibition of FGFR-mediated signal transduction pathways. This leads to the inhibition of both tumor cell proliferation and angiogenesis, and causes cell death in FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, is essential for tumor cellular proliferation, differentiation and survival.

FGFR INHIBITOR DEBIO 1347 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a fibroblast growth factor receptor antagonist; structure in first source

Properties

IUPAC Name |

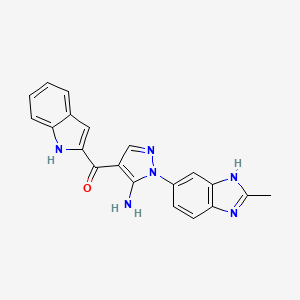

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMNJULZEQTDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265229-25-1 | |

| Record name | Debio-1347 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBIO-1347 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZOLIGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zoligratinib (Debio 1347): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoligratinib, also known as Debio 1347 or CH5183284, is a potent and selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various human cancers.[4][5] this compound is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3, leading to the suppression of downstream signaling pathways, which in turn inhibits tumor cell proliferation and angiogenesis.[1][6] This document provides a detailed technical guide on the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a molecular formula of C₂₀H₁₆N₆O.[2][7] Its chemical structure is characterized by a (5-amino-1-(2-methyl-3H-benzo[d]imidazol-5-yl)-1H-pyrazol-4-yl)(1H-indol-2-yl)methanone core.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | [2] |

| Molecular Formula | C₂₀H₁₆N₆O | [2][7] |

| Molecular Weight | 356.4 g/mol | [2] |

| CAS Number | 1265229-25-1 | [2][8] |

| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | [2] |

| InChI | InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | [2] |

| InChIKey | BEMNJULZEQTDJY-UHFFFAOYSA-N | [2] |

| Synonyms | Debio 1347, CH5183284, FF284 | [1][9] |

Table 2: Solubility of this compound

| Solvent System | Concentration | Reference(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% ddH₂O | ≥3.55 mg/mL | [9] |

| 5% DMSO, 95% Corn oil | ≥2.95 mg/mL | [9] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2.08 mg/mL | [8] |

Mechanism of Action and Biological Activity

This compound functions as a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][3] By competing with ATP for the binding site in the kinase domain, it prevents the autophosphorylation and activation of the receptors.[6] This blockade inhibits the downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4]

In Vitro Potency and Selectivity

This compound demonstrates high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4 and other kinases like KDR (VEGFR2), ensuring its selectivity.[4][9]

Table 3: In Vitro Kinase Inhibitory Activity of this compound (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |

| FGFR1 | 9.3 | Cell-free assay | [8][9] |

| FGFR2 | 7.6 | Cell-free assay | [8][9] |

| FGFR3 | 22 | Cell-free assay | [8][9] |

| FGFR4 | 290 | Cell-free assay | [9][10] |

In cell-based assays, this compound effectively prevents the autophosphorylation of FGFR1, FGFR2, and FGFR3 in cancer cell lines that harbor FGFR genetic alterations, with concentrations ranging from 100 to 300 nM.[9][10] Notably, it has also shown activity against the FGFR2 gatekeeper mutation V564F, which confers resistance to some other FGFR inhibitors.[4][9]

Preclinical In Vivo Efficacy

Preclinical studies using xenograft models of human cancers with various FGFR alterations have demonstrated significant anti-tumor activity of this compound.

Table 4: In Vivo Antitumor Activity of this compound in Xenograft Models

| Cancer Type | Cell Line / Model | FGFR Alteration | Dosing (Oral) | Outcome | Reference(s) |

| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 100 mg/kg/day | Significant antitumor activity | [8][9] |

| Gastric Cancer | SNU-16 | FGFR2 amplification | 100 mg/kg/day | Significant antitumor activity | [9] |

| Endometrial Cancer | MFE-280 | FGFR2 S252W mutation | 100 mg/kg/day | Significant antitumor activity | [8] |

| Bladder Cancer | UM-UC-14 | FGFR3 S249C mutation | 100 mg/kg/day | Significant antitumor activity | [8] |

| Bladder Cancer | RT112/84 | FGFR3-TACC3 fusion | 30 & 100 mg/kg | Dose-dependent tumor regression (TGI >100%) | [8] |

Pharmacokinetics

Early clinical data from a Phase I dose-escalation study in patients with advanced solid tumors provided initial insights into the pharmacokinetic profile of this compound in humans.

Table 5: Preliminary Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Dosing Regimen | Reference(s) |

| Time to Max. Concentration (tₘₐₓ) | ~3 hours | 10-40 mg/day, oral | [11] |

| Apparent Oral Clearance (CL/F) | ~8 L/hour | 10-40 mg/day, oral | [11] |

| Apparent Volume of Distribution (Vz/F) | ~130 L | 10-40 mg/day, oral | [11] |

| Half-life (t₁/₂) | ~11 hours | 10-40 mg/day, oral | [11] |

| Accumulation | Insignificant | After 28-day dosing | [11] |

The pharmacokinetic properties of this compound support a once-daily oral dosing regimen.[11] Plasma exposure was found to be dose-proportional, and pharmacodynamic markers like hyperphosphatemia indicated target engagement.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Cell-Free)

This protocol outlines the general methodology used to determine the IC₅₀ values of this compound against FGFR enzymes.

Objective: To quantify the inhibitory activity of this compound on the kinase activity of FGFR1, FGFR2, FGFR3, and other kinases.

Methodology:

-

For FGFR1 (Radiometric Assay): The inhibitory activity is assessed by measuring the incorporation of ³³P-labeled phosphate (³³Pi) into a substrate peptide.[9][10]

-

Recombinant FGFR1 enzyme, a specific substrate peptide, and ATP (spiked with γ-³³P-ATP) are combined in a reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation.

-

The reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.

-

Unincorporated ³³P-ATP is washed away.

-

The amount of incorporated ³³P is quantified using a microplate scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

-

-

For FGFR2, FGFR3, and other kinases (HTRF Assay): A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.[9][10]

-

Recombinant kinase, a biotinylated substrate peptide, and ATP are combined in the wells of a microplate.

-

This compound is serially diluted and added to the wells.

-

The kinase reaction is allowed to proceed at a set temperature and time.

-

The reaction is stopped, and a detection mixture containing a Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 is added.

-

If the substrate is phosphorylated, the Eu³⁺-labeled antibody binds to it. The biotinylated peptide is bound by Streptavidin-XL665, bringing the donor (Eu³⁺) and acceptor (XL665) into proximity, generating a FRET signal.

-

The time-resolved fluorescence is measured with a compatible microplate reader.

-

The signal intensity is inversely proportional to the inhibitory activity of this compound. IC₅₀ values are determined from dose-response curves.

-

Cell Proliferation / Antiproliferative Assay

This protocol describes the general method used to evaluate the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (GI₅₀ or IC₅₀).

Methodology:

-

Cell Plating: Human tumor cell lines are seeded into the wells of 96-well microplates at an appropriate density and allowed to adhere overnight.

-

Compound Addition: this compound is serially diluted to a range of concentrations (e.g., 0.076 to 10,000 nM) and added to the wells. Control wells receive vehicle (e.g., DMSO) only.[9]

-

Incubation: The plates are incubated for an extended period (e.g., 4 days) at 37°C in a humidified incubator with 5% CO₂.[9][10]

-

Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8, which contains a WST-8 tetrazolium salt), is added to each well.[9][10]

-

Colorimetric Reaction: The plates are incubated for an additional 1-4 hours. Viable cells with active metabolism reduce the tetrazolium salt into a soluble, colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[9][10]

-

Calculation: The percentage of growth inhibition is calculated using the formula: (1 − [Absorbance of Treated Wells / Absorbance of Control Wells]) × 100.[9][10] The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Conclusion

This compound (Debio 1347) is a selective and potent inhibitor of FGFR1, 2, and 3 with a well-defined chemical structure and mechanism of action. Preclinical data have robustly demonstrated its anti-tumor efficacy in models with specific FGFR genetic alterations. Early clinical studies have established a pharmacokinetic profile suitable for once-daily oral administration and have shown evidence of target engagement in patients. While its development has faced challenges in certain patient populations, this compound remains a significant tool for researchers studying FGFR-driven malignancies and serves as a key reference compound in the development of next-generation FGFR inhibitors.[5][12]

References

- 1. debio 1347 - My Cancer Genome [mycancergenome.org]

- 2. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. debiopharm.com [debiopharm.com]

- 5. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Preliminary clinical pharmacokinetics and pharmacodynamics of Debio 1347 (CH5183284), a novel FGFR inhibitor. - ASCO [asco.org]

- 12. News - this compound (Debio 1347) - LARVOL VERI [veri.larvol.com]

In-vitro Characterization of Zoligratinib's Anti-Cancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zoligratinib (also known as Debio 1347 or CH5183284) is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors. This compound exerts its anti-cancer activity by binding to and inhibiting the kinase activity of these receptors, thereby blocking downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.[1][3] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: FGFR Signaling Inhibition

This compound functions as an ATP-competitive inhibitor of FGFRs 1, 2, and 3.[4] In cancer cells with aberrant FGFR signaling, the constitutive activation of the receptor leads to the phosphorylation of downstream substrates like FRS2 (FGFR Substrate 2).[5] This initiates a cascade of signaling events, primarily through the RAS-MAPK (Mitogen-Activated Protein Kinase) and PI3K-AKT (Phosphoinositide 3-Kinase) pathways, which promote uncontrolled cell growth, proliferation, and survival.[5] By inhibiting the initial phosphorylation step, this compound effectively shuts down these oncogenic signals, leading to cell death in FGFR-dependent tumor cells.[1][3]

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream MAPK and PI3K/AKT pathways.

Quantitative In-vitro Efficacy

The anti-cancer activity of this compound has been quantified through various in-vitro assays, including direct kinase inhibition and cell-based proliferation studies.

Kinase Inhibition Profile

This compound's potency against the enzymatic activity of FGFR isoforms was determined in cell-free kinase assays. The data demonstrates high selectivity for FGFR1, 2, and 3 over other kinases, including FGFR4.

| Target Kinase | IC₅₀ (nM) |

| FGFR1 | 9.3 |

| FGFR2 | 7.6 |

| FGFR3 | 22 |

| FGFR4 | 290 |

| Table 1: Inhibitory concentration (IC₅₀) of this compound against FGFR family kinases in cell-free assays.[6][7] |

Anti-proliferative Activity in Cancer Cell Lines

This compound demonstrates potent and selective anti-proliferative effects in human cancer cell lines characterized by specific FGFR genetic alterations. This selectivity highlights its potential as a targeted therapy.

| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) for Proliferation |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | Potent Activity Reported |

| DMS114 | Lung Cancer | FGFR1 Amplification | Potent Activity Reported |

| KMS11 | Multiple Myeloma | FGFR3 Y373C Mutation | Potent Activity Reported |

| MFE-280 | Endometrial Cancer | FGFR2 S252W Mutation | Potent Activity Reported |

| UM-UC-14 | Bladder Cancer | FGFR3 S249C Mutation | Potent Activity Reported |

| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion | Potent Activity Reported |

| Table 2: Anti-proliferative activity of this compound in cancer cell lines with known FGFR alterations. Specific IC₅₀ values vary across studies, but this compound consistently shows selective activity in these models.[2][6] |

Furthermore, in cell-based assays, this compound was shown to inhibit the autophosphorylation of FGFR1, FGFR2, and FGFR3 at concentrations between 100 and 300 nM.[6] Notably, it also retains activity against the FGFR2 gatekeeper mutation V564F, which is a known mechanism of resistance to some other FGFR inhibitors.[6][8]

Experimental Protocols

Standardized protocols are critical for the reliable in-vitro evaluation of kinase inhibitors. The following sections detail the methodologies used to characterize this compound.

Cell-Free Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.

Methodology:

-

Assay Principle: The inhibitory activity against FGFR1 is commonly evaluated using a radiometric filter assay that measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP into a substrate peptide.[6] For other kinases like FGFR2, homogeneous time-resolved fluorescence (HTRF) assays are often employed.[6]

-

Reagents: Purified recombinant human FGFR1/2/3/4 kinase domains, appropriate substrate peptides (e.g., poly(Glu, Tyr) 4:1), [γ-³³P]ATP, kinase reaction buffer, and a serial dilution of this compound.

-

Procedure: a. The kinase, substrate, and this compound are incubated together in the kinase reaction buffer. b. The reaction is initiated by the addition of [γ-³³P]ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate. e. Unincorporated [γ-³³P]ATP is washed away. f. The radioactivity retained on the filter is measured using a scintillation counter.[6]

-

Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). The IC₅₀ value, the concentration of this compound required to inhibit 50% of the kinase activity, is determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation / Viability Assay

Objective: To measure the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Assay Principle: The Cell Counting Kit-8 (CCK-8) or similar resazurin-based assays are colorimetric methods used to determine the number of viable cells.[7] The assay utilizes WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

-

Reagents: Selected human cancer cell lines, appropriate culture medium, fetal bovine serum (FBS), this compound, DMSO (vehicle control), and Cell Counting Kit-8 solution.[7]

-

Procedure: a. Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight. b. Compound Treatment: A dilution series of this compound (e.g., 0.076 to 10,000 nM) is prepared and added to the wells.[6][7] Control wells receive DMSO vehicle. c. Incubation: The plates are incubated for a defined period (e.g., 4 days) at 37°C in a humidified CO₂ incubator.[6][7] d. Assay Development: CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours. e. Measurement: The absorbance at 450 nm is measured using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance_Treated / Absorbance_Control) * 100. The IC₅₀ value is calculated from the resulting dose-response curve.

Caption: Workflow for determining cell viability using the Cell Counting Kit-8 (CCK-8) assay.

Conclusion

The in-vitro data for this compound strongly support its profile as a potent and selective inhibitor of FGFR1, 2, and 3. It effectively blocks the enzymatic activity of these receptors and translates this activity into a robust anti-proliferative effect in cancer cell lines harboring FGFR genetic alterations. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel FGFR inhibitors, which are a promising class of targeted agents for precision oncology.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anncaserep.com [anncaserep.com]

- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. oaepublish.com [oaepublish.com]

Zoligratinib (Debio 1347): A Technical Guide to its Target Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective, orally bioavailable small molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2] Developed for the treatment of advanced solid tumors harboring FGFR gene alterations, this compound is an ATP-competitive inhibitor targeting FGFR1, FGFR2, and FGFR3.[2][3] This technical guide provides a comprehensive overview of the target profile of this compound, its mechanism of action, and its on- and off-target effects as characterized in preclinical and clinical studies. Quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized to provide a thorough resource for researchers and drug development professionals.

On-Target Profile

This compound is a highly selective inhibitor of the FGFR family of receptor tyrosine kinases. Its primary targets are FGFR1, FGFR2, and FGFR3, with a lesser activity against FGFR4.[3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in various malignancies.[5] this compound has demonstrated preferential antitumor activity against cancer cells with these FGFR genetic alterations.[1]

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against the FGFR family has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

| Target | IC50 (nM) |

| FGFR1 | 9.3[4] |

| FGFR2 | 7.6[4] |

| FGFR3 | 22[4] |

| FGFR4 | 290[3] |

| Table 1: In Vitro Inhibitory Activity of this compound against FGFRs. |

Cellular Activity

This compound effectively inhibits FGF-dependent cell proliferation and demonstrates potent anti-proliferative activity in cancer cell lines with FGFR alterations.[1][6] In cellular assays, this compound was shown to prevent the autophosphorylation of FGFR1, FGFR2, and FGFR3 at concentrations between 100 to 300 nM in cell lines with FGFR1 amplification (DMS114), FGFR2 amplification (SNU-16), and FGFR3 mutation (KMS11) respectively.[3] A summary of its cellular anti-proliferative activity is provided in Table 2.

| Assay | IC50 (nM) |

| FGF-dependent cell proliferation | 29[6] |

| VEGF-dependent cell proliferation | 780[6] |

| Table 2: Cellular Anti-proliferative Activity of this compound. |

This compound has also shown activity against the FGFR2 gatekeeper mutation V564F, which can confer resistance to other FGFR inhibitors.[3]

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of FGFRs.[2] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2] The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[7][8]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This leads to the recruitment and activation of downstream signaling molecules. This compound's inhibition of FGFR phosphorylation blocks these subsequent events.

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Studies have shown that this compound treatment leads to the suppression of phosphorylated ERK (p-ERK), a key component of the MAPK pathway, in sensitive cell lines.[7] Furthermore, the expression of dual-specificity phosphatase 6 (DUSP6), a downstream target of the ERK pathway, has been identified as a potential pharmacodynamic marker for this compound's efficacy.[7]

Off-Target Effects

The selectivity of a kinase inhibitor is crucial for its therapeutic window. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

Preclinical Off-Target Profile

This compound is described as a selective FGFR inhibitor.[1] Its selectivity over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a notable feature, which is attributed to differences in the interaction with specific amino acid residues in the ATP-binding pocket (M535 in FGFR1 versus L889 in KDR).[6] The IC50 for VEGF-dependent proliferation is significantly higher than for FGF-dependent proliferation, further supporting its selectivity.[6]

Clinical Off-Target Profile (Adverse Events)

Adverse events (AEs) observed in clinical trials can provide insights into the real-world on- and off-target effects of a drug. The first-in-human phase I study of this compound (NCT01948297) in patients with advanced solid tumors harboring FGFR alterations provides key safety data.[9][10] The most common treatment-emergent adverse events are summarized in Table 3. Many of these are considered class effects of FGFR inhibitors.[11][12]

| Adverse Event | Frequency (%) | Grade ≥3 (%) |

| Hyperphosphatemia | 73 | 13[13] |

| Fatigue | 41 | N/A |

| Diarrhea | 39 | N/A |

| Nausea | 37 | N/A |

| Decreased Appetite | 32 | N/A |

| Stomatitis | N/A | 5[13] |

| Table 3: Common Treatment-Emergent Adverse Events with this compound (Data from Phase I/II studies).[10][13] N/A: Not available. |

Hyperphosphatemia is a well-documented on-target effect of FGFR inhibition due to the role of FGFRs in phosphate homeostasis.[9] Other common adverse events associated with the FGFR inhibitor class include dermatological toxicities (e.g., dry skin, nail changes) and ocular toxicities (e.g., dry eyes).[11] In the phase I study of this compound, dose-limiting toxicities included dry mouth/eyes, hyperamylasemia, hypercalcemia, hyperbilirubinemia, hyperphosphatemia, and stomatitis.[9]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against FGFRs is typically determined using in vitro kinase assays.

Figure 2: General workflow for a radiometric in vitro kinase inhibition assay.

Protocol: Radiometric Filter Binding Assay for FGFR1 Inhibition [4]

-

Reagents : Recombinant human FGFR1 kinase domain, kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), substrate (e.g., poly(Glu, Tyr) 4:1), ATP, [γ-33P]ATP, and serially diluted this compound in DMSO.

-

Reaction Setup : In a 96-well plate, combine the FGFR1 enzyme, substrate, and varying concentrations of this compound.

-

Initiation : Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Termination : Stop the reaction by adding a solution like phosphoric acid.

-

Filtration : Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated substrate.

-

Washing : Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

-

Detection : Measure the radioactivity retained on the filter using a microplate scintillation counter.

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines are assessed using cell viability assays.

Figure 3: General workflow for a WST-8/CCK-8 based cellular proliferation assay.

Protocol: WST-8 (CCK-8) Cell Proliferation Assay [4]

-

Cell Seeding : Plate cells (e.g., SNU-16) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition : Replace the medium with fresh medium containing various concentrations of this compound (typically a serial dilution) or DMSO as a vehicle control.

-

Incubation : Incubate the plates for a prolonged period, for instance, 4 days, at 37°C in a humidified CO2 incubator.

-

Reagent Addition : Add a cell viability reagent, such as WST-8 (using a product like Cell Counting Kit-8), to each well.

-

Final Incubation : Incubate for 1-4 hours, during which viable cells with active metabolism will convert the WST-8 tetrazolium salt into a colored formazan product.

-

Measurement : Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm.

-

Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.

Conclusion

This compound is a selective and potent inhibitor of FGFR1, 2, and 3 with demonstrated preclinical and clinical activity in tumors with FGFR alterations. Its mechanism of action through the inhibition of the ATP-binding site of FGFRs leads to the suppression of key downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. While its on-target profile is well-characterized, a comprehensive, quantitative preclinical off-target kinase profile is not publicly available. The clinical adverse event profile is consistent with on-target FGFR inhibition and known class effects of FGFR inhibitors. Further research to fully elucidate its off-target kinase interactions would provide a more complete understanding of its pharmacological profile. This guide provides a foundational resource for researchers working with or developing this compound and other FGFR inhibitors.

References

- 1. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. debio 1347 - My Cancer Genome [mycancergenome.org]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase I, Open-Label, Multicenter, Dose-Escalation Study of the Oral Selective FGFR inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asco.org [asco.org]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Zoligratinib: A Technical Guide to its Anti-Angiogenic Activity in Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3). Dysregulation of the FGF/FGFR signaling pathway is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of the role of this compound in inhibiting tumor angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its anti-angiogenic effects, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Role of FGFR Signaling in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove metabolic waste. The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a pivotal regulator of this process.

The binding of FGF ligands to their corresponding FGFRs on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and differentiation, leading to the formation of new blood vessels that feed the tumor.[1][2][3]

Mechanism of Action: this compound as an FGFR Inhibitor

This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of FGFR1, FGFR2, and FGFR3.[4] By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[4] This blockade of FGFR signaling in endothelial cells directly inhibits the key processes of angiogenesis. The inhibition of FGFR signaling by this compound leads to a reduction in tumor cell proliferation and the induction of cell death in tumor cells that overexpress FGFR.[5]

dot

Caption: Mechanism of Action of this compound in Inhibiting Angiogenesis.

Quantitative Data on Anti-Angiogenic Activity

Preclinical studies have provided quantitative data demonstrating the potent anti-angiogenic effects of this compound.

| Parameter | This compound (CH5183284) IC50 | Reference |

| FGFR1 Kinase Activity | 9.3 nM | [6] |

| FGFR2 Kinase Activity | 7.6 nM | [6] |

| FGFR3 Kinase Activity | 22 nM | [6] |

| FGF-dependent Proliferation | 29 nM | [6] |

| VEGF-dependent Proliferation | 780 nM | [6] |

These data highlight this compound's high potency against FGFR kinases and its selective inhibition of FGF-driven proliferation over VEGF-driven proliferation, directly implicating FGFR signaling as its primary anti-angiogenic mechanism.

In vivo studies using xenograft models of human tumors with FGFR alterations have shown that oral administration of this compound leads to dose-dependent tumor regression. For instance, in a xenograft model of bladder cancer with an FGFR3-TACC3 fusion, this compound demonstrated significant antitumor efficacy.[7] While specific quantitative data on microvessel density reduction from these studies are not publicly available, the observed tumor growth inhibition is a strong indicator of its anti-angiogenic effects in a complex biological system.

Experimental Protocols for Assessing Anti-Angiogenic Effects

The following are detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-angiogenic properties of this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Seeding: HUVECs are seeded in 96-well plates at a density of 5,000 cells per well in endothelial cell growth medium.

-

Treatment: After 24 hours, the medium is replaced with a basal medium containing a low serum concentration and a pro-angiogenic stimulus, typically FGF2 (e.g., 10 ng/mL). This compound is added at various concentrations.

-

Incubation: Cells are incubated for 48-72 hours.

-

Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT assay, where the absorbance is proportional to the number of viable cells. The IC50 value, the concentration of this compound that inhibits proliferation by 50%, is then calculated.[2]

dot

Caption: Endothelial Cell Proliferation Assay Workflow.

This assay evaluates the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells.

-

Matrix Preparation: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.[5][8]

-

Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing FGF2 and varying concentrations of this compound. The cell suspension is then added to the Matrigel-coated wells.

-

Incubation: The plate is incubated at 37°C for 4-18 hours.[8]

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[9][10]

dot

Caption: Endothelial Cell Tube Formation Assay Workflow.

This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types and matrix interactions.

-

Aorta Excision and Preparation: Thoracic aortas are excised from rats, cleaned of periadventitial fibro-adipose tissue, and cross-sectioned into 1 mm thick rings.[10][11]

-

Embedding: The aortic rings are embedded in a collagen gel matrix within a 48-well plate.

-

Treatment: The rings are cultured in a serum-free medium supplemented with angiogenic growth factors (e.g., FGF2) and treated with different concentrations of this compound.

-

Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days. The extent of angiogenesis is quantified by measuring the length and number of microvascular sprouts.[12]

dot

Caption: Rat Aortic Ring Assay Workflow.

In Vivo Assays

This in vivo model assesses the effect of this compound on tumor growth and the density of blood vessels within the tumor.

-

Tumor Implantation: Human tumor cells with known FGFR alterations are implanted subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally at various doses. Tumor volume and body weight are monitored regularly.

-

Tissue Collection and Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Immunohistochemistry: Tumor sections are stained with an antibody against the endothelial cell marker CD31 to visualize blood vessels.[1][5]

-

Quantification of Microvessel Density (MVD): The stained sections are scanned, and "hot spots" (areas with the highest density of microvessels) are identified. The number of CD31-positive vessels is counted in these hot spots, and the MVD is expressed as the average number of vessels per high-power field.[5]

dot

Caption: In Vivo Xenograft and MVD Analysis Workflow.

Signaling Pathways Targeted by this compound in Angiogenesis

This compound's anti-angiogenic effects are a direct consequence of its ability to inhibit the downstream signaling pathways activated by FGFRs in endothelial cells.

dot

Caption: Key Downstream Signaling Pathways Inhibited by this compound.

Upon activation by FGFs, FGFRs recruit and phosphorylate adaptor proteins like FRS2. This leads to the activation of two major signaling cascades:

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a primary driver of endothelial cell proliferation and migration.

-

The PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and also contributes to proliferation.

By inhibiting the initial phosphorylation of FGFRs, this compound effectively shuts down these pro-angiogenic signaling networks, thereby preventing the formation of new tumor blood vessels.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic through its potent and selective inhibition of FGFR1, 2, and 3. Its mechanism of action directly targets the FGF/FGFR signaling axis, a key driver of tumor angiogenesis. The preclinical data, though still emerging, strongly support its role in inhibiting endothelial cell proliferation and disrupting the formation of new blood vessels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's anti-angiogenic properties. Further research, particularly quantitative in vivo studies on tumor microvessel density, will be crucial in fully elucidating its clinical potential in treating FGFR-driven cancers.

References

- 1. Microvessel density and angiogenesis in primary hepatic malignancies: Differential expression of CD31 and VEGFR-2 in hepatocellular carcinoma and intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. debiopharm.com [debiopharm.com]

- 3. Progress on angiogenic and antiangiogenic agents in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the in vitro and in vivo antiangiogenic effects of denosumab and zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoligratinib: A Deep Dive into its Therapeutic Potential in FGFR-Driven Malignancies

For Immediate Release

This technical guide provides an in-depth analysis of Zoligratinib (formerly AZD4547), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for researchers, scientists, and drug development professionals. This document outlines this compound's mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes critical biological pathways and experimental workflows.

Introduction: The Role of FGFR Signaling in Cancer and the Rationale for this compound

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast, gastric, lung, and bladder cancers.[3][4][5] This has established the FGFR family of receptor tyrosine kinases as a compelling therapeutic target.

This compound is an orally bioavailable small molecule that potently and selectively inhibits FGFR1, FGFR2, and FGFR3.[6][7] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the downstream signaling cascades that promote tumor growth and survival.[6][7]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of FGFRs, which in turn blocks the activation of downstream signaling pathways. The primary pathways affected are the RAS-Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)-AKT pathways, both of which are central to cell proliferation and survival.[8][9][10] Additionally, this compound has been shown to inhibit the phosphorylation of downstream effectors such as FRS2 and PLCγ.[8]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various FGFR-driven cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| FGFR1 | 0.2 - 9.3 |

| FGFR2 | 2.5 - 7.6 |

| FGFR3 | 1.8 - 22 |

| FGFR4 | 165 - 290 |

| VEGFR2 (KDR) | 24 |

| Data compiled from multiple cell-free assays.[8][11][12] |

Table 2: In Vitro Anti-proliferative Activity of this compound in FGFR-Altered Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 / GI50 (nM) |

| KG1a | Leukemia | FGFR1 Fusion | 18 - 281 |

| Sum52-PE | Breast Cancer | FGFR Deregulation | 18 - 281 |

| KMS11 | Myeloma | FGFR3 Mutation | 18 - 281 |

| DMS114 | Lung Cancer | FGFR1 Amplification | 100 - 300 (Autophosphorylation inhibition) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 100 - 300 (Autophosphorylation inhibition) |

| IC50/GI50 values represent the concentration required for 50% inhibition of cell growth or proliferation.[8][11] |

Table 3: Clinical Efficacy of this compound in Patients with FGFR-Driven Cancers (NCI-MATCH Trial)

| FGFR Alteration | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) Rate |

| Fusions (FGFR1 or FGFR3) | 22% | 56% |

| Point Mutations (FGFR2 or FGFR3) | Partial responses observed | Not specifically reported |

| Amplification (FGFR1 or FGFR2) | No confirmed responses | 15% (overall cohort) |

| Overall Population | 8% | 15% |

| Data from a Phase II study in patients with refractory cancers. The study did not meet its primary endpoint for the overall population.[3] |

Detailed Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory activity of this compound against FGFR kinases.

Materials:

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

This compound (or other test compounds)

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare Reagents:

-

Prepare a 1X Kinase Buffer solution from the provided stock.

-

Prepare a 3X solution of the test compound (e.g., this compound) in 1X Kinase Buffer.

-

Prepare a 3X mixture of the FGFR kinase and the Eu-anti-Tag Antibody in 1X Kinase Buffer.

-

Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer.

-

-

Assay Protocol:

-

Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

FGFR-driven cancer cell lines (e.g., SNU-16, KMS11)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle-only controls.

-

Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10-50 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

-

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of FGFR-driven cancer.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

FGFR-driven patient-derived tumor tissue

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% HPMC + 0.1% Tween 80 in water)

-

Calipers

-

Anesthesia

Procedure:

-

PDX Model Establishment:

-

Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

-

-

This compound Formulation and Administration:

-

Prepare a suspension of this compound in the vehicle at the desired concentration. A common formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and water.

-

Administer this compound orally (p.o.) to the treatment group at a specified dose (e.g., 30-100 mg/kg) and frequency (e.g., once or twice daily). Administer vehicle only to the control group.

-

-

Tumor Growth Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis.

-

-

Pharmacodynamic Analysis (Optional):

-

Tumor lysates can be analyzed by Western blot to assess the inhibition of FGFR signaling (e.g., p-FGFR, p-ERK).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

-

Plot the mean tumor volume over time for each group.

-

Visualizations of Experimental Workflows and Logical Relationships

Conclusion

This compound has demonstrated significant potential as a targeted therapy for cancers driven by FGFR aberrations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the suppression of key oncogenic signaling pathways, resulting in anti-tumor activity in both preclinical models and in patients with specific FGFR alterations. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other FGFR inhibitors in the pursuit of precision oncology. Further research is warranted to optimize patient selection, understand mechanisms of resistance, and explore combination strategies to maximize the clinical benefit of this therapeutic approach.

References

- 1. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGFR: Proof-of-concept study of AZD4547 in patients with FGFR1 or FGFR2 amplified tumours. - ASCO [asco.org]

- 11. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]

Methodological & Application

Zoligratinib: Application Notes and Protocols for In-Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro use of Zoligratinib (also known as Debio 1347 or CH5183284), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR). The following protocols and data are intended to facilitate the study of this compound's mechanism of action and its anti-proliferative effects in cancer cell lines with aberrant FGFR signaling.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits FGFR subtypes 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers. This compound binds to the ATP-binding site of these receptors, inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways. By blocking these pathways, this compound effectively inhibits tumor cell proliferation, survival, and angiogenesis.

Signaling Pathway

The diagram below illustrates the FGF/FGFR signaling pathway and the point of inhibition by this compound.

Zoligratinib Stock Solution: A Detailed Guide for Laboratory Use

Abstract

This document provides a comprehensive protocol for the preparation, storage, and handling of Zoligratinib stock solutions for research and development purposes. This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental outcomes. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.

Introduction to this compound

This compound, also known as Debio-1347 or CH5183284, is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[2][3] These receptors are key regulators of cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. This compound has shown potential as an antineoplastic agent by inhibiting FGFR-mediated signal transduction, leading to the suppression of tumor growth and angiogenesis.[1][2]

This compound Properties

A clear understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆N₆O | [1] |

| Molecular Weight | 356.38 g/mol | [3] |

| IUPAC Name | [5-amino-1-(2-methyl-1H-benzimidazol-6-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | [1] |

| Appearance | Crystalline solid | N/A |

| Solubility | DMSO: 71 mg/mL (199.22 mM) Ethanol: 1 mg/mL Water: Insoluble | [3] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your specific requirements.

-

Safety First: Don appropriate PPE before handling the compound and solvents.

-

Calculate the Required Mass:

-

Molecular Weight (MW) of this compound = 356.38 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

m = 0.010 mol/L x 0.001 L x 356.38 g/mol = 0.0035638 g = 3.56 mg

-

-

Weighing the Compound:

-

Carefully weigh out 3.56 mg of this compound powder on a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

-

Dissolving the Compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]

-

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Visualized Workflows and Pathways

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for this compound Stock Solution Preparation.

This compound Mechanism of Action: FGFR Signaling Pathway

Caption: this compound inhibits FGFR signaling pathways.

Safety Precautions

-

This compound is a potent compound. Handle with care and avoid contact with skin and eyes.

-

Always work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety information before use.

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound does not fully dissolve | Insufficient vortexing or low temperature. | Vortex for a longer duration. Gentle warming in a 37°C water bath can also help. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |

| Precipitation upon dilution in aqueous media | This compound is insoluble in water. | Ensure the final concentration of the working solution and the percentage of DMSO are appropriate for your experiment and do not lead to precipitation. |

| Inconsistent experimental results | Improper storage leading to degradation, or inaccurate pipetting. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Use calibrated pipettes and proper pipetting techniques. |

References

Application Notes and Protocols: Zoligratinib in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Zoligratinib (also known as Debio 1347 or CH5183284), a selective and orally available inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in xenograft mouse models. The provided protocols are synthesized from publicly available data and are intended for research purposes.

Introduction

This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] Preclinical studies in xenograft mouse models are crucial for evaluating the anti-tumor efficacy and pharmacodynamics of this compound. These models involve the transplantation of human tumor cells into immunodeficient mice, providing an in vivo system to assess therapeutic response.[3] this compound has demonstrated significant dose-dependent tumor regression in xenograft models with FGFR genetic alterations.[4]

Data Presentation

The following tables summarize the quantitative data on this compound dosage, administration, and efficacy in various xenograft mouse models.

Table 1: this compound Dosage and Efficacy in Xenograft Mouse Models

| Tumor Type | Xenograft Model | FGFR Alteration | Dosage (mg/kg) | Administration Route | Efficacy (Tumor Growth Inhibition - TGI) | Reference |

| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 30 | Oral (p.o.) | 106% | [4] |

| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 100 | Oral (p.o.) | 147% | [4] |

| Endometrial Cancer | MFE280 | FGFR2 S252W mutation | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |

| Bladder Cancer | UM-UC-14 | FGFR3 S249C mutation | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |

| Bladder Cancer | RT112/84 | FGFR3-TACC3 fusion | 100 | Oral (p.o.) | Significant antitumor activity | [4][5][6] |

| Gastric Cancer | SNU-16 | FGFR2 amplification | 100 | Oral (p.o.) | Significant antitumor activity | [5][6] |

Table 2: this compound Administration Details

| Parameter | Description | Reference |

| Vehicle | 0.5% carmellose sodium, 0.5% polysorbate 20, and 0.9% benzyl alcohol in purified water | |

| Frequency | Once daily | |

| Route | Oral gavage | [5][6] |

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with this compound.

-

Cell Culture: Culture human cancer cell lines (e.g., KG1, MFE280, UM-UC-14, RT112/84, SNU-16) in their recommended growth medium until they reach mid-log phase.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation:

-

Harvest and resuspend the cancer cells in a suitable medium, such as a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Preparation of this compound Solution:

-

Prepare the vehicle solution consisting of 0.5% carmellose sodium, 0.5% polysorbate 20, and 0.9% benzyl alcohol in purified water.

-

Suspend this compound powder in the vehicle to achieve the desired final concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.

-

-

Oral Gavage Procedure:

-

Administer the prepared this compound suspension or vehicle control to the mice orally using a gavage needle.

-

The typical administration volume is 10 mL/kg of the animal's body weight.

-

Administer the treatment once daily.

-

-

Monitoring:

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Continue to measure tumor volume as described in Protocol 1.

-

This protocol is for assessing the inhibition of FGFR signaling in tumor tissues.

-

Sample Collection:

-

At the end of the study, or at specified time points after the last dose, euthanize the mice and excise the tumors.

-

Flash-freeze the tumor samples in liquid nitrogen and store them at -80°C until further processing.

-

-

Protein Extraction:

-

Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK) overnight at 4°C. Also, probe for total FRS2, total ERK, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Mandatory Visualization

The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for a this compound xenograft study.

Caption: FGFR Signaling Pathway and this compound's Mechanism of Action.

Caption: Experimental Workflow for this compound Xenograft Studies.

References

- 1. revvity.com [revvity.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]

- 5. Evaluation of Protein Profiles From Treated Xenograft Tumor Models Identifies an Antibody Panel for Formalin-fixed and Paraffin-embedded (FFPE) Tissue Analysis by Reverse Phase Protein Arrays (RPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein extraction and western blot (mouse tissues) [protocols.io]

Application Notes and Protocols for Western Blot Analysis of FGFR Phosphorylation Following Zoligratinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoligratinib (also known as Debio 1347 and CH5183284) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers.[3] this compound exerts its therapeutic effect by competing with ATP for the kinase domain of FGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[4][5] This leads to the inhibition of tumor cell proliferation and angiogenesis.[1]

Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of kinase inhibitors like this compound.[6] Specifically, it allows for the sensitive and specific detection of changes in the phosphorylation status of FGFR and its downstream targets, providing a direct measure of the inhibitor's efficacy at the cellular level. These application notes provide a detailed protocol for assessing the dose-dependent inhibition of FGFR phosphorylation by this compound in cancer cell lines using Western blot analysis.

Data Presentation

The following tables summarize the in vitro potency of this compound against FGFR kinases and provide representative quantitative data from a Western blot experiment designed to measure the inhibition of FGFR phosphorylation.

Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases

| Target | IC50 (nM) |

| FGFR1 | 9.3[7][8] |

| FGFR2 | 7.6[7][8] |

| FGFR3 | 22[7][8] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Representative Quantitative Western Blot Analysis of FGFR Phosphorylation in a Cancer Cell Line with FGFR Aberration (e.g., SNU-16, gastric cancer with FGFR2 amplification) after 2-hour Treatment with this compound.

| This compound Concentration (nM) | p-FGFR (Tyr653/654) Signal Intensity (Arbitrary Units) | Total FGFR Signal Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Inhibition of Phosphorylation |

| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 0 |

| 10 | 0.85 | 0.98 | 0.87 | 13 |

| 50 | 0.52 | 1.01 | 0.51 | 49 |

| 100 | 0.23 | 0.99 | 0.23 | 77 |

| 250 | 0.08 | 1.02 | 0.08 | 92 |

| 500 | 0.04 | 0.97 | 0.04 | 96 |

Data are representative and should be generated for each specific cell line and experimental condition. Signal intensities are quantified by densitometry.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of FGFR phosphorylation.

Materials and Reagents

-

Cell Line: A cancer cell line with a known FGFR alteration (e.g., SNU-16, KMS-11).

-

Cell Culture Medium: Appropriate medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).

-

This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).[9]

-

Protein Assay: BCA or Bradford protein assay kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

-

Transfer Buffer: Tris base, Glycine, Methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-FGFR (Tyr653/654) polyclonal antibody (e.g., from Cell Signaling Technology, #3471). Recommended dilution: 1:1000.[10]

-

Rabbit anti-FGFR1/2/3 antibody (for total FGFR). Recommended dilution: 1:1000.

-

Mouse anti-β-actin or anti-GAPDH antibody (loading control). Recommended dilution: 1:5000.

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:2000 - 1:5000.

-

HRP-conjugated goat anti-mouse IgG. Recommended dilution: 1:2000 - 1:5000.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence detection system (e.g., digital imager or X-ray film).

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]

- 10. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes: Determining Zoligratinib IC50 Values Using Cell Viability Assays

Introduction

Zoligratinib (also known as Debio 1347 or CH5183284) is an orally bioavailable and selective small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that are often upregulated in various cancer types.[2][3] The binding of FGF ligands to their receptors triggers dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, differentiation, and survival.[4] this compound exerts its antineoplastic activity by binding to and inhibiting FGFRs, thereby blocking these signaling pathways and leading to the inhibition of tumor cell growth and angiogenesis.[2][3]